molecular formula C10H17N3O2 B13810239 3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one

3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one

Cat. No.: B13810239
M. Wt: 211.26 g/mol
InChI Key: AUUWFLGYTLJQOV-UHFFFAOYSA-N
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Description

3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one is a chemical compound with the molecular formula C10H18N2O2 It is known for its unique structure, which includes a cyclohexyl ring, an aminomethyl group, and an oxadiazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one typically involves the reaction of cyclohexylmethylamine with a suitable oxadiazolone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: Cyclohexylmethylamine and an oxadiazolone precursor.

    Reaction Conditions: Solvent (ethanol or methanol), heating (60-80°C), and stirring.

    Product Isolation: The product is isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.

    Substitution: Halogens (Cl2, Br2), electrophiles (alkyl halides), solvents (chloroform, dichloromethane).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazolone derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.

Scientific Research Applications

3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one hydrochloride
  • 2-Amino-2′-chloro-5-nitrobenzophenone
  • 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of a cyclohexyl ring and an oxadiazolone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

3-[[2-(aminomethyl)cyclohexyl]methyl]-4H-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C10H17N3O2/c11-6-8-4-2-1-3-7(8)5-9-12-10(14)15-13-9/h7-8H,1-6,11H2,(H,12,13,14)

InChI Key

AUUWFLGYTLJQOV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CC2=NOC(=O)N2)CN

Origin of Product

United States

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